5-Bromo-2-(4-methoxybenzyloxy)pyrimidine
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical evolution of pyrimidine chemistry, which traces its origins to the late 19th century when foundational work on heterocyclic compounds began to establish the importance of nitrogen-containing aromatic systems. The systematic study of pyrimidines commenced in 1884 with Pinner's pioneering work, who synthesized derivatives by condensing ethyl acetoacetate with amidines and first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was initially prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. The specific compound this compound was first documented in chemical databases on July 26, 2010, with the most recent modifications to its characterization occurring as recently as May 24, 2025, indicating ongoing research interest and refinement of its properties.
The discovery and characterization of this particular brominated pyrimidine derivative coincided with advances in synthetic organic chemistry methodologies that enabled the precise introduction of halogen substituents and ether linkages onto heterocyclic scaffolds. Modern synthetic approaches for 5-bromo-2-substituted pyrimidine compounds have been developed using 2-bromomalonaldehyde and amidine compounds as starting materials, allowing for efficient one-step reactions with simplified procedures and reduced synthesis costs. These methodological improvements have made compounds like this compound more accessible to researchers, facilitating expanded investigations into their chemical properties and potential applications. The evolution of analytical techniques, particularly nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry, has enabled precise structural confirmation and purity assessment of this compound, contributing to its reliable characterization and quality control in research settings.
Significance in Pyrimidine-Based Medicinal Chemistry
The significance of this compound in medicinal chemistry stems from the established importance of pyrimidine-based compounds as therapeutic agents and their fundamental role in biological systems. Pyrimidines represent one of the most active classes of compounds possessing a wide spectrum of biological activities, including significant in vitro activity against DNA and RNA viruses, diuretic effects, antitumor properties, anti-human immunodeficiency virus activity, and cardiovascular applications. The presence of pyrimidine bases in thymine, cytosine, and uracil, which are essential building blocks of nucleic acids deoxyribonucleic acid and ribonucleic acid, provides a fundamental rationale for their widespread therapeutic applications and biological relevance.
Literature surveys have indicated that compounds encompassing pyrimidine nuclei exhibit an extensive range of pharmacological activities, including antibacterial, antifungal, antileishmanial, anti-inflammatory, analgesic, antihypertensive, antipyretic, antiviral, antidiabetic, antiallergic, anticonvulsant, antioxidant, antihistaminic, herbicidal, and anticancer activities. Many pyrimidine derivatives have been reported to possess potential central nervous system depressant properties and also function as calcium channel blockers. The specific structural features of this compound, including the strategically positioned bromine atom and methoxybenzyloxy group, contribute to its potential as a pharmacophore in drug discovery applications. The bromine substituent can facilitate various chemical transformations through nucleophilic substitution reactions, oxidation processes, and coupling reactions, making this compound particularly valuable as an intermediate in the synthesis of more complex therapeutic molecules.
The methoxybenzyloxy moiety present in this compound enhances its structural complexity and may contribute to improved pharmacokinetic properties, including membrane permeability and target specificity. Research into related pyrimidine derivatives has demonstrated their utility in developing compounds with enhanced biological activity profiles, supporting the continued investigation of this compound as a valuable scaffold for medicinal chemistry applications. The compound's availability with high purity levels of 95% from commercial sources facilitates its use in research and development programs focused on discovering new therapeutic agents.
Position within Heterocyclic Aromatic Compound Classification
This compound occupies a distinctive position within the classification of heterocyclic aromatic compounds, specifically as a member of the pyrimidine family, which belongs to the broader category of diazines. Pyrimidines are defined as polyunsaturated six-membered aromatic heterocyclic compounds containing two nitrogen atoms at the 1,3-positions of the ring, distinguishing them from other diazines such as pyrazine (nitrogen atoms at 1,4-positions) and pyridazine (nitrogen atoms at 1,2-positions). The aromatic character of pyrimidines is confirmed by their adherence to Hückel's 4n+2 rule, with six pi electrons distributed across the conjugated system formed by the sp2-hybridized carbon and nitrogen atoms.
The molecular structure of this compound can be described by the molecular formula C12H11BrN2O2 with a molecular weight of 295.13 grams per mole. The compound features a pyrimidine ring system where the nitrogen atoms at positions 1 and 3 maintain the characteristic electronic properties of the heterocycle, while the carbon atoms at positions 2, 4, 5, and 6 provide sites for substitution that define the compound's specific chemical identity. The bromine atom at position 5 introduces significant electronegativity and reactivity potential, while the (4-methoxybenzyloxy) group at position 2 contributes both steric bulk and electronic effects that influence the compound's overall chemical behavior.
Within the broader context of heterocyclic aromatic compounds, pyrimidines are recognized for their exceptional stability and diverse reactivity patterns, which stem from the electronic properties imparted by the nitrogen heteroatoms. The aromatic electron distribution in pyrimidine involves each of the six ring atoms contributing one pi electron to the delocalized system, with the lone pair electrons on the nitrogen atoms remaining in sp2 orbitals that lie in the plane of the ring and do not participate in the aromatic system. This electronic arrangement distinguishes pyrimidines from other heterocycles and contributes to their unique chemical and biological properties. The classification of this compound as a substituted pyrimidine places it among compounds that have demonstrated significant potential for pharmaceutical applications, building upon the established therapeutic relevance of the pyrimidine scaffold in modern medicinal chemistry.
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-16-11-4-2-9(3-5-11)8-17-12-14-6-10(13)7-15-12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRQBWBLLNYQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675120 | |
| Record name | 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159000-88-0 | |
| Record name | 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Typical Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-Bromomalonaldehyde (0.1 mol), glacial acetic acid (150 mL), 3A molecular sieves (2 g) | Mix at 0 °C to dissolve and dry the system |
| 2 | Slowly add benzamidine hydrochloride (0.1 mol) in acetic acid (60 mL) over 30 min at 80 °C | Controlled addition promotes selective condensation |
| 3 | Heat to 100 °C, maintain for 5–8 hours with HPLC monitoring | Reaction completion indicated by disappearance of starting material |
| 4 | Cool to room temperature, add water (20 mL), stand 2 hours | Precipitation of product |
| 5 | Filter, wash with ethanol, triturate with dichloromethane and 5% NaOH aqueous solution | Removes impurities and unreacted materials |
| 6 | Separate organic layer, wash with saturated brine, dry, concentrate, vacuum dry | Isolate pure 5-bromo-2-substituted pyrimidine derivative |
Yields and Characterization
- Yield: Approximately 33–43% depending on the substituent (e.g., phenyl or methyl groups).
- Characterization:
- HNMR (400 MHz, CDCl3): signals consistent with the expected pyrimidine and substituent protons (e.g., δ 8.81 s, 2H for pyrimidine ring protons).
- Mass Spectrometry (MS): Molecular ion peaks matching calculated molecular weights (e.g., M+H = 234.98 for 2-phenyl-5-bromopyrimidine).
This method's advantages include the use of inexpensive, readily available raw materials, a short reaction time, simple post-processing, and enhanced safety compared to air-sensitive organometallic reagents.
Alternative Methods and Their Limitations
Organometallic Coupling Reactions
- Dimethylzinc or trimethylaluminum with 5-bromo-2-iodopyrimidine
These methods allow for alkyl or aryl substitution at the 2-position but suffer from high risk due to pyrophoric reagents and difficulty scaling up industrially.
Diazotization and Bromination of 5-Aminopyrimidine
Cyclization from Mucobromic Acid and Methyl Imidazole
- This method yields 5-bromo-2-substituted pyrimidines via cyclization but requires column chromatography for purification, resulting in lower yields and higher costs.
Specific Preparation of 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine
While direct literature on this exact compound is limited, the synthesis typically follows a multi-step approach:
Preparation of 5-bromo-2-chloropyrimidine intermediate
Starting from commercially available pyrimidine derivatives, bromination at the 5-position and chlorination at the 2-position can be achieved under controlled halogenation conditions.Nucleophilic substitution at the 2-chloro position
Reaction of 5-bromo-2-chloropyrimidine with 4-methoxybenzyl alcohol or its alkoxide under basic conditions leads to substitution of chlorine by the 4-methoxybenzyloxy group, forming this compound.Purification and characterization
The product is purified by standard organic techniques (extraction, washing, drying, and crystallization). Characterization by NMR, MS, and HPLC confirms structure and purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| One-step condensation | 2-Bromomalonaldehyde + Amidines | Glacial acetic acid, molecular sieves | 80–100 °C, 5–8 h | 33–43 | Simple, safe, low cost, scalable | Moderate yield |
| Organometallic coupling | 5-Bromo-2-iodopyrimidine + Dimethylzinc/Trimethylaluminum | Air-sensitive organometallics | Anhydrous, inert atmosphere | Variable | Direct C-C bond formation | Pyrophoric, not scalable |
| Diazotization & bromination | 5-Aminopyrimidine | NaNO2, HBr | Multi-step | Low to moderate | Established chemistry | Expensive, multi-step |
| Cyclization from mucobromic acid | Mucobromic acid + methyl imidazole | Acidic conditions | Multi-step, chromatography | Low | Novel approach | Low yield, complex purification |
| Nucleophilic substitution | 5-Bromo-2-chloropyrimidine + 4-methoxybenzyl alcohol | Base (e.g., K2CO3) | Reflux in polar aprotic solvent | Moderate to high | Specific substitution | Requires prior halogenation |
Research Findings and Practical Considerations
- The one-step condensation method using 2-bromomalonaldehyde is the most practical for preparing 5-bromo-2-substituted pyrimidines, including derivatives with alkoxy substituents such as 4-methoxybenzyloxy.
- The use of glacial acetic acid as both solvent and acid catalyst facilitates the reaction and improves yield and selectivity.
- Molecular sieves improve reaction efficiency by removing water formed during condensation.
- Post-reaction workup involving aqueous base and organic solvent extraction effectively removes impurities and unreacted starting materials.
- Safety and scalability are improved compared to organometallic methods, which are limited by reagent instability and fire hazard.
- For the specific 4-methoxybenzyloxy substitution, nucleophilic aromatic substitution on 5-bromo-2-chloropyrimidine is a reliable route.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield oxidized derivatives, such as carboxylic acids or aldehydes.
Reduction: Reduction reactions can produce reduced derivatives, such as amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted pyrimidines, depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHBrNO
- CAS Number : 1159000-88-0
- Molecular Structure : The compound features a bromine atom at the 5-position of the pyrimidine ring and a methoxybenzyloxy group at the 2-position, which enhances its solubility and biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine, as anticancer agents. For instance:
- Cytotoxic Evaluation : Research indicates that various substituted pyrimidines exhibit significant cytotoxic effects against cancer cell lines, suggesting that modifications to the pyrimidine structure can enhance their biological activity .
Enzyme Inhibition
The compound has been explored for its role as an inhibitor of specific enzymes involved in disease pathways:
- P38 MAPK Inhibitors : Pyrimidines are known to inhibit p38 MAPK, a critical enzyme in inflammatory responses and cancer progression. The presence of bromine and methoxy groups may enhance binding affinity and selectivity towards these targets .
Pharmaceutical Intermediates
This compound serves as an important intermediate in synthesizing various pharmaceuticals due to its versatile reactivity:
- Building Block for Drug Development : Its structure allows for further derivatization, making it a valuable building block in the development of novel therapeutic agents.
Agricultural Chemistry
While less explored, derivatives of pyrimidines have shown potential as fungicides and herbicides:
- Fungicidal Properties : Similar compounds have been investigated for their ability to disrupt fungal growth, indicating a possible application in agricultural chemistry .
Summary Table of Applications
Mechanism of Action
The mechanism by which 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes structurally related pyrimidine derivatives and their key substituents:
Key Observations :
Key Observations :
Physicochemical Properties
Biological Activity
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine is an organic compound recognized for its significant biological activities, particularly in the fields of antitumor and antiviral research. This compound belongs to a class of heterocyclic aromatic compounds that have shown promise in various therapeutic applications due to their ability to interact with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C12H11BrN2O2, with a molecular weight of approximately 298.14 g/mol. The structure features a pyrimidine ring substituted at positions 2 and 4 with a bromine atom and a methoxybenzyloxy group, respectively. This configuration enhances its solubility and reactivity, making it suitable for biological applications.
Biological Activities
Antitumor Activity
Research indicates that derivatives of pyrimidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that these compounds can interfere with cellular processes such as DNA replication and repair, making them potential candidates for anticancer therapies. For instance, compounds structurally related to this pyrimidine derivative have been evaluated for their ability to inhibit the growth of colorectal cancer cells, showing promising results in vitro .
Antiviral Activity
In addition to its antitumor properties, this compound has been investigated for its antiviral activity. Pyrimidine derivatives are known to inhibit viral replication by targeting specific enzymes involved in the viral life cycle. Preliminary studies suggest that this compound may exhibit activity against viruses by disrupting their replication mechanisms .
The biological activity of this compound is largely attributed to its ability to bind to various biological targets, including enzymes and receptors involved in cancer progression and viral replication. Molecular docking studies have provided insights into the binding affinities and interaction mechanisms of this compound with key proteins, which are crucial for understanding its pharmacological potential .
Comparative Analysis with Related Compounds
A comparative analysis of this compound and similar compounds reveals distinct biological profiles influenced by structural modifications. The following table summarizes some related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Bromo-2-chloro-4-(4-methoxybenzyl)oxy-pyrimidine | Contains chlorine instead of bromine | May exhibit different reactivity profiles |
| 5-Fluoro-2-(4-methoxybenzyloxy)pyrimidine | Fluorinated derivative | Potentially enhanced metabolic stability |
| 2-(4-Methoxybenzyloxy)-5-methylpyrimidine | Methyl group substitution | Different biological activity profile |
| 5-Bromo-2,4-dimethoxypyrimidine | Two methoxy groups | Altered solubility and reactivity |
This table illustrates how variations in functional groups can significantly impact the biological activity and therapeutic potential of pyrimidine derivatives.
Case Studies and Research Findings
- Anticancer Studies : A study focusing on the synthesis and evaluation of pyrimidine derivatives found that certain modifications led to enhanced cytotoxicity against colorectal cancer cell lines. The results indicated that compounds with specific substitutions could effectively inhibit tumor growth in vitro .
- Antiviral Research : Another investigation into the antiviral properties of pyrimidines highlighted their effectiveness against viral enzymes. The study reported that certain derivatives demonstrated significant inhibition rates against viral replication pathways, suggesting potential therapeutic applications in antiviral drug development .
Q & A
Q. What are the key synthetic routes for 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine, and how can reaction yields be optimized?
The compound is typically synthesized via nucleophilic substitution or bromination of pyrimidine precursors. For example, sodium monobromoisocyanurate (NaBrIC) is a selective brominating agent under controlled conditions (e.g., THF at 0–25°C), yielding 60–85% purity . Optimization strategies include:
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR identify substitution patterns (e.g., methoxybenzyloxy at C2, bromine at C5). Key signals include δ 3.8 ppm (OCH) and δ 5.3 ppm (Ar-CH-O) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 325.04) .
- X-ray crystallography : Resolves bond angles (e.g., C-Br bond length ~1.89 Å) and dihedral angles between pyrimidine and methoxybenzyl groups .
Q. How does the methoxybenzyloxy group influence reactivity in cross-coupling reactions?
The electron-donating methoxy group stabilizes intermediates in Suzuki-Miyaura couplings. However, steric hindrance from the benzyloxy group may reduce reactivity with bulky aryl boronic acids. Pre-activation with Pd(PPh) and KCO in DMF at 80°C improves coupling efficiency .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activity data?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict binding affinities. For instance, the methoxy group’s electron density may enhance interactions with kinase ATP pockets, explaining discrepancies in IC values across studies .
Q. What strategies mitigate side reactions during regioselective functionalization?
Q. How do crystallographic data inform polymorph screening for drug formulation?
Orthorhombic crystal systems (space group P222) with Z=4 and density ~1.48 g/cm³ indicate tight packing, suggesting low solubility. Co-crystallization with succinic acid or PEG derivatives disrupts lattice energy, improving bioavailability .
Q. What analytical workflows validate stability under physiological conditions?
- HPLC-MS : Monitor degradation products (e.g., debromination or hydrolysis) in simulated gastric fluid (pH 1.2) over 24 hr.
- Microsomal assays : Human liver microsomes (HLMs) quantify metabolic pathways (CYP3A4-mediated oxidation) .
Methodological Tables
Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions
| Reaction Type | Catalyst System | Yield (%) | Selectivity (C4:C6) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh), KCO | 72 | 8:1 | |
| Buchwald-Hartwig | Pd(dba), XPhos | 65 | >20:1 | |
| Negishi | NiCl(dppe), ZnEt | 58 | 5:1 |
Q. Table 2. Crystallographic Parameters
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Space Group | P222 | SCXRD | |
| Unit Cell (Å) | a=10.18, b=17.62, c=10.18 | SCXRD | |
| R-Factor | 0.0566 | SCXRD |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
